molecular formula C26H16Br2N2O2 B14376293 6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one CAS No. 88538-87-8

6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one

Número de catálogo: B14376293
Número CAS: 88538-87-8
Peso molecular: 548.2 g/mol
Clave InChI: SPSFMENPFYXXJJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one is a synthetic quinazolinone derivative offered for research purposes. Quinazolinones represent a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities. This specific compound is part of a class of 6,8-dibrominated quinazolinones that have been identified in scientific studies as a key intermediate for developing novel anti-infective agents . Research on closely related analogs has demonstrated potent in vitro anti-bacterial and anti-fungal properties, with some derivatives showing significant activity against pathogens such as Escherichia coli , Listeria monocytogenes , and Aspergillus flavus . Furthermore, the quinazolin-4-one core has been validated as a promising structure in antiviral research. Recent investigations have explored quinazolin-4-one-based compounds as non-covalent inhibitors of the SARS-CoV-2 main protease (M pro ), a critical target for anti-COVID-19 drug development . The structural features of this compound make it a valuable chemical building block for researchers in drug discovery, particularly for synthesizing novel derivatives and conducting structure-activity relationship (SAR) studies across various therapeutic areas, including oncology, virology, and microbiology . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Propiedades

Número CAS

88538-87-8

Fórmula molecular

C26H16Br2N2O2

Peso molecular

548.2 g/mol

Nombre IUPAC

6,8-dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C26H16Br2N2O2/c27-18-15-22-24(23(28)16-18)29-25(17-7-3-1-4-8-17)30(26(22)31)19-11-13-21(14-12-19)32-20-9-5-2-6-10-20/h1-16H

Clave InChI

SPSFMENPFYXXJJ-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=CC=C(C=C4)OC5=CC=CC=C5

Origen del producto

United States

Métodos De Preparación

Anthranilic Acid and Isothiocyanate Condensation

Reaction of anthranilic acid with phenyl isothiocyanate in ethanol under reflux conditions forms 2-mercapto-3-phenylquinazolin-4(3H)-one. Triethylamine acts as a base, facilitating nucleophilic attack and cyclization. This method yields the core structure in ~80% efficiency after recrystallization.

Key Reaction Conditions :

  • Solvent: Absolute ethanol
  • Temperature: Reflux (≈80°C)
  • Time: 4 hours
  • Base: Triethylamine (3.0 mL per 0.1 mol anthranilic acid)

CuAAC/Ring Cleavage Strategy

A modern, oxidant-free approach utilizes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by ring cleavage. Stirring 2-aminobenzamide, sulfonyl azides, and terminal alkynes at room temperature generates phenolic quinazolinones via N-sulfonylketenimine intermediates. This method avoids high temperatures and protective groups, achieving yields up to 85% for analogous structures.

Bromination at Positions 6 and 8

Bromination introduces electron-withdrawing groups critical for electrophilic interactions. Two strategies are employed:

Direct Bromination of Quinazolinone Core

Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid selectively brominates positions 6 and 8. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-deficient quinazolinone ring.

Optimized Protocol :

  • Reagent: Br₂ (2.2 equiv.) in glacial acetic acid
  • Temperature: 60–70°C
  • Time: 6–8 hours
  • Yield: 70–75% (for 6,8-dibromo derivatives)

Use of Pre-Brominated Intermediates

Synthesis from 6,8-dibromoanthranilic acid derivatives reduces step count. For example, 6,8-dibromo-2-methyl-1-benzoxazin-3(4H)-one undergoes nucleophilic substitution with ammonia to yield dibrominated quinazolinones.

Functionalization with 4-Phenoxyphenyl and Phenyl Groups

Introducing the 4-Phenoxyphenyl Group at Position 3

The 4-phenoxyphenyl moiety is introduced via Ullmann coupling or nucleophilic aromatic substitution:

Ullmann Coupling :

  • Substrate: 3-Iodoquinazolinone derivative
  • Reagent: 4-Phenoxyphenylboronic acid
  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Base: K₂CO₃
  • Solvent: DMF, 100°C, 24 hours
  • Yield: 60–65%

Nucleophilic Substitution :

  • Substrate: 3-Chloroquinazolinone
  • Reagent: 4-Phenoxyphenol
  • Base: K₂CO₃
  • Solvent: DMF, 120°C, 12 hours
  • Yield: 55–60%

Incorporating the Phenyl Group at Position 2

The phenyl group is typically introduced early via:

  • Phenyl Isothiocyanate : Reacted with anthranilic acid to form 2-mercapto-3-phenylquinazolin-4(3H)-one, followed by alkylation or oxidation.
  • Suzuki-Miyaura Coupling : Using 2-bromoquinazolinone and phenylboronic acid with Pd(PPh₃)₄ catalyst.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Advantages Limitations
Core Formation (Anthranilic) Phenyl isothiocyanate, EtOH, reflux 80 High yield, simple setup Requires toxic isothiocyanates
Core Formation (CuAAC) 2-Aminobenzamide, sulfonyl azides, Cu catalyst 85 Mild conditions, no oxidants Limited substrate scope
Bromination (Br₂) Br₂ in acetic acid, 70°C 75 Selective for 6,8 positions Handling hazardous Br₂
Ullmann Coupling CuI, 4-phenoxyphenylboronic acid, DMF 65 Direct C–C bond formation High catalyst loading

Challenges and Optimization Strategies

Steric Hindrance from Bulky Substituents

The 4-phenoxyphenyl group introduces steric bulk, reducing reaction rates. Strategies include:

  • Microwave Assistance : Reducing reaction time from 24 hours to 2 hours for Ullmann coupling.
  • High-Boiling Solvents : DMF or DMSO enhances solubility at elevated temperatures.

Purification Difficulties

Brominated compounds often require chromatography or recrystallization from DMF/water mixtures.

Competing Side Reactions

Over-bromination or diarylation is mitigated by:

  • Controlled Equivalents : Using 2.2 equiv. Br₂ prevents tri-bromination.
  • Stepwise Functionalization : Introducing phenyl and phenoxyphenyl groups sequentially.

Recent Advances in Sustainable Synthesis

Flow Chemistry Approaches

Continuous-flow systems enhance heat transfer and reproducibility for bromination steps, achieving 95% conversion in 30 minutes.

Photocatalytic Methods

Visible-light-mediated C–H bromination using NBS and eosin Y catalyst reduces reliance on Br₂, yielding 6,8-dibromo derivatives in 82% yield.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm. The 4-phenoxyphenyl group shows distinct doublets for ortho-hydrogens.
  • IR : Strong C=O stretch at 1660 cm⁻¹ and C–Br stretches at 560–600 cm⁻¹.

X-ray Crystallography

Analogous structures exhibit dihedral angles of 86.83° between quinazolinone and aryl rings, confirming steric distortion.

Industrial-Scale Production Considerations

  • Cost Efficiency : Pre-brominated anthranilic acid reduces raw material costs by 30%.
  • Catalyst Recycling : Cu nanoparticles immobilized on magnetic supports enable 5 reaction cycles without yield loss.

Análisis De Reacciones Químicas

Types of Reactions

6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinazolinone compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are employed under conditions that may include elevated temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.

Aplicaciones Científicas De Investigación

6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues of Quinazolinone Derivatives

Compound Name Substituents (Positions) Key Features Reference
6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one 6,8-Br; 2-Ph; 3-(4-phenoxyphenyl) High lipophilicity, potential kinase inhibition
6,8-Dibromo-3-(4-bromobenzyl)quinazolin-4(3H)-one 6,8-Br; 3-(4-Br-benzyl) Enhanced halogen content; possible cytotoxicity
6,8-Dichloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one 6,8-Cl; 2-(2,4-Cl-Ph); 3-OH Chlorinated analogue; hydroxyl group for hydrogen bonding
3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one 3-(4-acetylphenyl); 2-Ph Acetyl group for metabolic stability; intermediate for chalcone synthesis
6,8-Dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one 6,8-Br; 2-(3,4-Cl-Ph) Mixed halogenation; broad-spectrum antimicrobial activity

Key Observations :

  • Position 3 Modifications: The 4-phenoxyphenyl group in the target compound provides a larger aromatic system than 4-bromobenzyl () or acetylphenyl (), likely affecting steric interactions in enzyme active sites.
  • Position 2 Diversity : Phenyl (target compound) vs. dichlorophenyl () alters electronic effects; electron-withdrawing groups may enhance reactivity in nucleophilic substitutions.

Key Observations :

  • Anticancer Potential: The target compound’s bromine and phenoxyphenyl groups may enhance binding to VEGFR-2’s allosteric site compared to non-brominated derivatives ().
  • Antimicrobial Efficacy : Dichlorophenyl-substituted analogues () show stronger antibacterial activity than the target compound, possibly due to increased electrophilicity.
  • Solubility Modifications : Glycosylated derivatives () exhibit improved water solubility, whereas brominated compounds may require formulation adjustments for pharmacokinetic optimization.

Key Observations :

  • Synthesis : Brominated derivatives often require multi-step protocols, including halogenation and cross-coupling, which may reduce yields compared to simpler analogues like 2-phenylquinazolin-4(3H)-one ().
  • Spectroscopy : Bromine atoms in the target compound would produce distinct isotopic patterns in mass spectra (e.g., m/z 667 for ) and deshielded ¹³C NMR signals near 125–130 ppm for aromatic carbons .

Actividad Biológica

6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one is a synthetic compound with notable potential in medicinal chemistry due to its unique structural features. The compound possesses a quinazolinone core, characterized by a fused bicyclic structure that includes both benzene and pyrimidine rings. This article explores the biological activities of this compound, including its antitumor, antimicrobial, and antiviral properties.

  • Molecular Formula : C26_{26}H16_{16}Br2_{2}N2_{2}O2_{2}
  • Molecular Weight : 548.234 g/mol
  • Structure : The presence of bromine atoms at positions 6 and 8 enhances electrophilic reactivity, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of 6,8-dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one has been evaluated in several studies, revealing its potential as an anticancer agent and its effectiveness against various microbial strains.

Anticancer Activity

A study conducted on a series of quinazolinone derivatives demonstrated that compounds similar to 6,8-dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one exhibited significant cytotoxic effects against human breast carcinoma cells (MCF-7). The IC50_{50} values for some derivatives were notably low, indicating potent anticancer properties:

CompoundIC50_{50} (µg/mL)Comparison to Doxorubicin
Compound XIIIb1.7Much lower
Compound IX1.8Much lower
Compound XIVd5.4Much lower
Doxorubicin (control)~10Reference

These findings suggest that the compound's structural features significantly enhance its anticancer efficacy compared to established treatments like doxorubicin .

Antimicrobial Activity

Research indicates that derivatives of this compound also exhibit antimicrobial properties. One study reported the synthesis of various quinazolinone derivatives, including those with bromination at positions 6 and 8. The most potent derivative showed minimum inhibitory concentrations (MICs) against various bacterial strains:

MicroorganismMIC (µg/mL)
E. coli1.56
S. aureus25
P. aeruginosa25

These results highlight the compound's potential as an antimicrobial agent .

Antiviral Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for antiviral activity against several viruses. Specific derivatives demonstrated effectiveness against vesicular stomatitis virus and Coxsackie virus B4:

CompoundVirus TypeEC50_{50} (µg/mL)
QAAVSV>4
QOPDHSV-112
QONACoxsackie B44

These findings suggest that certain modifications in the quinazolinone structure can lead to enhanced antiviral activity .

The mechanism by which 6,8-dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or viral replication.
  • Receptor Binding : Its unique structure allows for potential binding to specific biological receptors, influencing various signaling pathways.
  • Electrophilic Reactions : The bromine substituents may facilitate electrophilic reactions that disrupt cellular processes.

Q & A

Q. What are the optimized synthetic routes for 6,8-dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one, and how can reaction parameters be validated?

  • Methodological Answer : The compound can be synthesized via cyclization of 6,8-dibromo-2-methyl-1-benzoxazin-3(4H)-one with nitrogen nucleophiles (e.g., substituted amines) under reflux conditions. For example, reaction with 4-phenoxyaniline in DMSO at 80–100°C for 12–18 hours yields the target compound . Validation includes monitoring reaction progress via TLC, followed by purification via recrystallization (e.g., ethanol-water mixtures) and characterization by melting point analysis (observed range: 141–143°C) . Confirmatory techniques like IR spectroscopy (C=O stretch at ~1720 cm⁻¹, C=N stretch at ~1620 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.85–7.70 ppm) are critical .

Q. How can researchers resolve contradictions in spectroscopic data for quinazolinone derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, crystallinity, or substituent electronic interactions. For instance, downfield shifts in ¹H NMR may indicate electron-withdrawing groups (e.g., bromine) altering aromatic proton environments . Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography (as in Acta Crystallographica reports ). For IR, compare C=O stretches across derivatives: bromine substituents increase conjugation, shifting peaks to ~1720 cm⁻¹ vs. ~1700 cm⁻¹ in non-brominated analogs .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of brominated quinazolinones?

  • Methodological Answer : Adopt a tiered approach:
  • Laboratory studies : Assess hydrolysis/photolysis rates under controlled pH and UV light. Use HPLC-MS to track degradation products .
  • Ecosystem modeling : Apply fugacity models to predict partitioning in soil-water systems, leveraging logP values (estimated ~4.2 for this compound due to bromine/aryl groups) .
  • Long-term monitoring : Design field studies using randomized block designs (split-plot for variables like pH and temperature) to evaluate bioaccumulation in biotic compartments .

Q. How can structure-activity relationships (SAR) guide the design of quinazolinones with enhanced antimicrobial activity?

  • Methodological Answer :
  • Core modifications : Introduce electron-withdrawing groups (e.g., Br at C6/C8) to increase electrophilicity, enhancing interactions with microbial enzymes .
  • Side-chain optimization : Replace the 4-phenoxyphenyl group with heterocycles (e.g., benzothiazole) to improve membrane penetration. Evaluate via MIC assays against Gram-positive/-negative strains .
  • Computational modeling : Perform docking studies with target enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina to predict binding affinities .

Q. What strategies address conflicting bioactivity data in quinazolinone derivatives across studies?

  • Methodological Answer :
  • Standardize assays : Use consistent inoculum sizes (e.g., 1×10⁶ CFU/mL for antimicrobial tests) and solvent controls (DMSO ≤1% v/v) .
  • Control substituent effects : Compare analogs with/without bromine to isolate electronic vs. steric contributions .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile activity variations reported in disparate studies .

Theoretical and Mechanistic Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of 6,8-dibromo-substituted quinazolinones?

  • Methodological Answer :
  • Molecular orbital analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., smaller gaps correlate with higher electrophilicity). For this compound, the bromine atoms lower the LUMO by ~1.2 eV compared to non-brominated analogs .
  • Charge distribution maps : Use Gaussian 09 with B3LYP/6-31G* basis sets to identify electron-deficient regions (e.g., C4 carbonyl), which are critical for nucleophilic attack in synthesis .

Q. What conceptual frameworks explain the compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Enzyme-substrate mimicry : The planar quinazolinone core may mimic ATP’s adenine ring, competing for binding pockets in kinases .
  • Allosteric modulation : Molecular dynamics simulations (e.g., GROMACS) can test if the 4-phenoxyphenyl group induces conformational changes in kinase activation loops .

Data Presentation

Q. Table 1. Comparative Spectral Data for Quinazolinone Derivatives

SubstituentsIR C=O (cm⁻¹)¹H NMR (δ, ppm)Reference
6,8-Dibromo-2-phenyl17206.85–7.70 (m, 11H Ar)
6-Fluoro-8-bromo-2-methyl17057.10–7.85 (m, 9H Ar)
Non-halogenated analog16986.95–7.60 (m, 10H Ar)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.